2-Ethyl-2-methylpentan-1-ol

Description

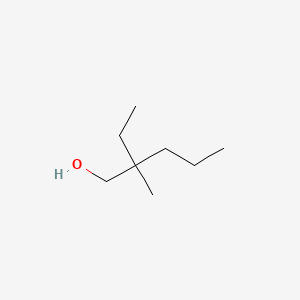

2-Ethyl-2-methylpentan-1-ol (CAS RN: 5970-63-8) is a branched primary alcohol with the molecular formula C₈H₁₈O and a molecular weight of 130.23 g/mol . Its structure features a hydroxyl group (-OH) on carbon 1 (primary position) and ethyl (-CH₂CH₃) and methyl (-CH₃) substituents on carbon 2, creating a sterically hindered environment (Figure 1).

Properties

IUPAC Name |

2-ethyl-2-methylpentan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O/c1-4-6-8(3,5-2)7-9/h9H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZCOFGHOKLEMPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)(CC)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00563600 | |

| Record name | 2-Ethyl-2-methylpentan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00563600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5970-63-8 | |

| Record name | 2-Ethyl-2-methyl-1-pentanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5970-63-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethyl-2-methylpentan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00563600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethyl-2-methylpentan-1-ol can be synthesized through several methods. One common method involves the aldol condensation of propionaldehyde followed by hydrogenation of the intermediate product . This process involves the following steps:

Aldol Condensation: Propionaldehyde undergoes aldol condensation to form 2-ethyl-2-methylpentanal.

Hydrogenation: The intermediate 2-ethyl-2-methylpentanal is then hydrogenated to produce this compound.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-2-methylpentan-1-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: It can be reduced to form alkanes.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

Oxidation: Ketones or carboxylic acids.

Reduction: Alkanes.

Substitution: Alkyl halides or other substituted products.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

2-Ethyl-2-methylpentan-1-ol serves as an important intermediate in the synthesis of various organic compounds. It is utilized in the production of other alcohols, esters, and potentially pharmaceuticals. Its branched structure allows for specific reactivity patterns that are advantageous in synthetic pathways .

Solvent Properties

This compound is also employed as a solvent in various chemical reactions. Its polar nature makes it suitable for dissolving a wide range of organic compounds, facilitating reactions that require a liquid medium .

Pharmaceutical Applications

Potential Drug Development

Research has indicated that this compound may have applications in drug development, particularly in the synthesis of pharmaceutical intermediates. Its structural properties may contribute to the development of new therapeutic agents .

Biological Studies

Studies have explored the biological effects of this compound, particularly its interaction with biological systems. This includes research on its potential role in modulating biological pathways, which could lead to novel pharmacological applications.

Flavoring Agent

Food Industry Usage

In the food industry, this compound is recognized for its flavoring properties. It can be used to impart specific flavors to food products, enhancing their sensory characteristics. The compound's pleasant aroma makes it suitable for applications in flavor formulation.

Material Science

Additive in Polymer Production

The compound finds utility as an additive in polymer production, where it can enhance the properties of plastics and other materials. Its incorporation can improve flexibility and durability, making it valuable in manufacturing processes .

Case Study 1: Synthesis of Pharmaceutical Intermediates

A study conducted on the use of this compound demonstrated its effectiveness as a precursor for synthesizing bioactive compounds used in treating various diseases. The research highlighted its role in enhancing yields and selectivity during chemical reactions.

Case Study 2: Flavor Profile Enhancement

In culinary applications, experiments were performed to evaluate the impact of adding this compound to various food products. Results indicated a significant improvement in flavor complexity, leading to its adoption by food technologists.

Mechanism of Action

The mechanism of action of 2-ethyl-2-methylpentan-1-ol involves its interaction with various molecular targets. As an alcohol, it can form hydrogen bonds with other molecules, affecting their structure and function. It can also participate in oxidation-reduction reactions, altering the redox state of biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Alcohols

The following compounds are selected for comparison based on structural similarity, classification (primary/secondary/tertiary), and functional group properties:

2-Methylpentan-1-ol (C₆H₁₄O)

- Classification : Primary alcohol (OH on C1, attached to one carbon).

- Molecular Weight : 102.17 g/mol .

- Key Differences: Shorter carbon chain (C6 vs. C8) and lower molecular weight, leading to lower boiling point compared to 2-ethyl-2-methylpentan-1-ol.

2-Methylpentan-2-ol (C₆H₁₄O)

- Classification : Tertiary alcohol (OH on C2, attached to three carbons).

- Key Differences :

2-Methyl-1-pentanol (C₆H₁₄O, CAS 105-30-6)

3-Pentanol (C₅H₁₂O)

- Classification : Secondary alcohol (OH on C3, attached to two carbons).

- Key Differences: Oxidizes to ketones (e.g., 3-pentanone) rather than carboxylic acids. Lower molecular weight (88.15 g/mol) results in reduced boiling point and higher volatility compared to this compound .

Comparative Analysis Table

Research Findings and Trends

Branching Effects : Increased branching (e.g., ethyl and methyl groups on C2 in this compound) reduces water solubility due to decreased polarity and disrupts hydrogen-bonding networks.

Oxidation Reactivity: Primary alcohols like this compound require strong oxidizing agents (e.g., KMnO₄ or CrO₃) under acidic conditions to form carboxylic acids, while secondary alcohols yield ketones, and tertiary alcohols are inert .

Hazard Profiles: Safety data for 2-methyl-1-pentanol highlight flammability and toxicity risks, suggesting that branched primary alcohols with lower molecular weights may pose greater immediate hazards than higher analogs .

Biological Activity

2-Ethyl-2-methylpentan-1-ol, also known as 2-ethyl-4-methyl-1-pentanol, is an organic compound classified as a primary alcohol. Its chemical formula is , and it has a molecular weight of approximately 130.23 g/mol. This compound has garnered attention in various fields, including pharmacology and environmental science, due to its potential biological activities and applications.

The structure of this compound can be represented as follows:

This compound is characterized by its hydrophobic nature, which influences its solubility and bioavailability in biological systems. Its logP value, which indicates lipophilicity, is approximately 2.96, suggesting moderate hydrophobicity that may impact its interaction with biological membranes .

Case Studies

A few notable studies highlight the biological activities associated with this compound:

Case Study 1: Antimicrobial Efficacy

In a comparative study evaluating various alcohols' antimicrobial properties, this compound demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be within a range that suggests potential use as a preservative or disinfectant agent in food and pharmaceutical industries .

Case Study 2: Extraction Efficiency

A research project focused on optimizing extraction methods for essential oils from medicinal plants utilized this compound as a solvent. The study reported enhanced yields of bioactive compounds when compared to traditional solvents like ethanol and methanol, indicating its effectiveness in extracting lipophilic phytochemicals .

Research Findings

Recent research findings related to the biological activity of this compound include:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Showed significant inhibition against various bacterial strains with MIC values supporting potential use as an antimicrobial agent. |

| Study B | Solvent Efficacy | Demonstrated superior extraction efficiency for essential oils compared to conventional solvents. |

| Study C | Toxicological Profile | Indicated low acute toxicity but highlighted irritant effects upon prolonged exposure. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-Ethyl-2-methylpentan-1-ol in laboratory settings?

- Methodology : The compound can be synthesized via Grignard reactions, where a ketone precursor (e.g., 2-methylpentan-2-one) reacts with an organomagnesium reagent (e.g., ethylmagnesium bromide). The reaction typically requires anhydrous conditions, a dry ether solvent (e.g., THF), and controlled temperature (0–25°C) to ensure high yield .

- Purification : Fractional distillation or column chromatography is recommended to isolate the product, given its branched structure and potential for side reactions .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

- NMR Analysis :

- ¹H NMR : Expect signals for the hydroxyl proton (δ 1.5–2.0 ppm, broad), methyl groups (δ 0.8–1.2 ppm), and ethyl/methylene protons (δ 1.2–1.6 ppm).

- ¹³C NMR : Peaks for the quaternary carbon (δ 70–75 ppm) and alkyl carbons (δ 20–35 ppm) confirm branching .

- IR Spectroscopy : A strong O-H stretch (~3300 cm⁻¹) and C-O stretch (~1050–1100 cm⁻¹) are diagnostic .

Q. What are the key physicochemical properties (e.g., boiling point, solubility) critical for experimental design?

- Boiling Point : Estimated at ~180–190°C (based on analogous branched alcohols like 2-methyl-2-heptanol) .

- Solubility : Low water solubility due to hydrophobic branching; miscible with organic solvents (e.g., ethanol, ether). Use polar aprotic solvents for reactions requiring homogeneous mixtures .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts in the synthesis of this compound?

- Parameter Tuning :

- Temperature : Lower temperatures (0–10°C) reduce elimination byproducts (e.g., alkenes) during Grignard reactions.

- Catalyst Selection : Lewis acids (e.g., BF₃·Et₂O) can enhance nucleophilic addition efficiency .

- Monitoring : Use TLC or GC-MS to track reaction progress and adjust stoichiometry in real time .

Q. How should researchers address contradictions in experimental data (e.g., inconsistent yields or spectral results)?

- Root-Cause Analysis :

- Reproducibility Checks : Verify reagent purity and anhydrous conditions, as trace water can hydrolyze Grignard reagents .

- Data Cross-Validation : Compare NMR/IR results with computational simulations (e.g., DFT) to resolve ambiguities in peak assignments .

Q. What computational methods are suitable for predicting the reactivity of this compound in oxidation studies?

- DFT Modeling : Calculate bond dissociation energies (BDEs) for the O-H group to predict oxidative stability.

- Kinetic Simulations : Use software like Gaussian or ORCA to model reaction pathways with oxidizing agents (e.g., KMnO₄ or CrO₃), focusing on transition-state energetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.